molecular formula C13H15BClFO4 B13127474 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B13127474
M. Wt: 300.52 g/mol
InChI Key: NCWQKLPCTBJHBA-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative. This compound is significant due to its unique structure, which includes both fluorine and boron atoms. It is commonly used in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. One common method is the two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then reacted with a boronic acid derivative to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound .

Scientific Research Applications

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl groups, forming boronate esters. This interaction is crucial in many of its applications, such as in the Suzuki-Miyaura cross-coupling reaction .

Comparison with Similar Compounds

Biological Activity

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16BClFNO2
  • Molecular Weight : 271.52 g/mol
  • CAS Number : 1269232-96-3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's structure suggests potential inhibitory effects on enzymes involved in cancer progression and other diseases.

Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes related to cancer cell proliferation. For instance, it has been shown to interact with matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Biological Activity Data

Activity IC50 Value Test System Reference
Inhibition of MMPsIC50 = 0.126 μMMDA-MB-231 TNBC cell line
Anticancer activityIC50 = 0.87–12.91 μMMCF-7 and MDA-MB-231 cells
Safety profile (acute toxicity)No toxicity up to 2000 mg/kgKunming mice

Study 1: Anticancer Properties

In a study examining the anticancer properties of various derivatives including this compound, it was found that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The selectivity index indicated a more potent effect on cancer cells compared to normal cells .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a favorable profile with an oral bioavailability of approximately 31.8% and clearance rates indicating moderate systemic exposure . This suggests potential for therapeutic applications in oral formulations.

Safety and Toxicology

The safety profile of this compound was assessed in animal models. It demonstrated no acute toxicity at high doses (up to 2000 mg/kg), indicating a promising safety margin for further development in clinical settings .

Properties

Molecular Formula

C13H15BClFO4

Molecular Weight

300.52 g/mol

IUPAC Name

5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C13H15BClFO4/c1-12(2)13(3,4)20-14(19-12)8-6-10(16)7(11(17)18)5-9(8)15/h5-6H,1-4H3,(H,17,18)

InChI Key

NCWQKLPCTBJHBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)O)F

Origin of Product

United States

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